molecular formula C15H19ClO4 B14206093 Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester CAS No. 823214-63-7

Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester

Cat. No.: B14206093
CAS No.: 823214-63-7
M. Wt: 298.76 g/mol
InChI Key: GTNCJPQMGLFJGX-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C14H17ClO4 It is an ester derivative of pentanoic acid and is characterized by the presence of a chlorophenoxy group, a dimethyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The oxo and ester groups can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)pentanoic acid: Similar structure but lacks the ester and dimethyl groups.

    4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but has a different backbone structure.

    2,4-dichlorophenoxyacetic acid: Contains two chlorine atoms and is widely used as a herbicide.

Uniqueness

Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ester, oxo, and dimethyl groups distinguishes it from other similar compounds and may result in different biological and chemical behaviors.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

823214-63-7

Molecular Formula

C15H19ClO4

Molecular Weight

298.76 g/mol

IUPAC Name

ethyl 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C15H19ClO4/c1-5-19-14(18)12(13(17)15(2,3)4)20-11-8-6-10(16)7-9-11/h6-9,12H,5H2,1-4H3

InChI Key

GTNCJPQMGLFJGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)(C)C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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